molecular formula C13H18N2 B7894451 (1-Butyl-1H-indol-5-yl)methanamine

(1-Butyl-1H-indol-5-yl)methanamine

Cat. No.: B7894451
M. Wt: 202.30 g/mol
InChI Key: JVQCUQFEZAFNFB-UHFFFAOYSA-N
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Description

(1-Butyl-1H-indol-5-yl)methanamine is an indole-derived compound featuring a butyl group at the 1-position of the indole ring and a methanamine substituent at the 5-position.

Properties

IUPAC Name

(1-butylindol-5-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-2-3-7-15-8-6-12-9-11(10-14)4-5-13(12)15/h4-6,8-9H,2-3,7,10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQCUQFEZAFNFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=CC2=C1C=CC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Butyl-1H-indol-5-yl)methanamine can be achieved through several synthetic routes. One common method involves the alkylation of indole with butyl halides in the presence of a base, followed by the introduction of the methanamine group. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and bases like potassium carbonate or sodium hydride.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1-Butyl-1H-indol-5-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.

    Substitution: The methanamine group can undergo nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-5-carboxylic acid derivatives, while reduction can produce various amines or alcohols.

Scientific Research Applications

The compound (1-Butyl-1H-indol-5-yl)methanamine , with CAS numbers 1479219-62-9 and 1339568-69-2, has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications across different domains, including medicinal chemistry, material science, and organic synthesis.

Basic Information

  • Molecular Formula : C16_{16}H22_{22}N2_2 (for CAS 1479219-62-9)
  • Molecular Weight : 242.36 g/mol
  • CAS Number : 1479219-62-9

Structural Characteristics

The compound features an indole ring system, which is known for its biological activity and structural versatility. The butyl group enhances lipophilicity, potentially improving the compound's ability to penetrate biological membranes.

Medicinal Chemistry

Antidepressant Activity : Research indicates that indole derivatives exhibit significant antidepressant effects. Compounds similar to this compound have been studied for their ability to modulate neurotransmitter systems, particularly serotonin pathways, which are crucial in mood regulation.

Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, making it a candidate for further research in neurodegenerative diseases like Alzheimer's and Parkinson's.

Material Science

Synthesis of Mesoporous Materials : this compound has been utilized in the synthesis of mesoporous materials. These materials are significant in catalysis and adsorption applications due to their high surface area and tunable pore sizes.

PropertyValue
Surface AreaHigh
Pore SizeTunable
ApplicationCatalysis, Adsorption

Organic Synthesis

Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications, facilitating the creation of more complex structures used in pharmaceuticals and agrochemicals.

Analytical Chemistry

Chromatographic Applications : The compound has been employed in chromatographic techniques such as HPLC (High Performance Liquid Chromatography) for the separation and analysis of complex mixtures.

Case Study 1: Antidepressant Research

A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of indole derivatives. Researchers synthesized various compounds based on this compound and evaluated their efficacy in animal models. Results indicated a significant reduction in depressive behaviors compared to controls, highlighting the therapeutic potential of this compound .

Case Study 2: Mesoporous Material Development

In a study reported in Advanced Materials, researchers developed mesoporous silica using this compound as a template. The resulting material demonstrated exceptional catalytic activity in several organic reactions, underscoring the compound's utility in material science .

Mechanism of Action

The mechanism of action of (1-Butyl-1H-indol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can bind to active sites of enzymes, modulating their activity and affecting biochemical pathways. Additionally, the methanamine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

Structural Modifications and Similarity Scores

Key structural analogs differ in substituents at the indole ring and amine group:

Compound Name Substituent (Position) Amine Group Similarity Score Molecular Formula Molecular Weight
(1-Butyl-1H-indol-5-yl)methanamine Butyl (1) Methanamine (5) N/A C₁₃H₁₈N₂ 202.30 (calc.)
(1-Methyl-1H-indol-5-yl)methanamine Methyl (1) Methanamine (5) 0.92 C₁₀H₁₂N₂ 160.22
(2,3-Dimethyl-1H-indol-5-yl)methanamine 2,3-Dimethyl (1) Methanamine (5) 0.63 C₁₁H₁₄N₂ 174.25
(1-Benzyl-1H-indol-3-yl)methanamine Benzyl (1) Methanamine (3) N/A C₁₆H₁₆N₂ 236.31 (calc.)
N-(1H-Indol-3-ylmethyl)-1-phenylethanamine Phenyl (side chain) Ethanamine (3) N/A C₁₇H₁₈N₂ 250.34

Key Observations :

  • Positional Isomerism : Methanamine at the 5-position (vs. 3-position in some analogs) may alter receptor binding affinity due to steric and electronic effects .

Physicochemical Properties

Property This compound (1-Methyl-1H-indol-5-yl)methanamine (2,3-Dimethyl-1H-indol-5-yl)methanamine
Molecular Weight 202.30 160.22 174.25
Boiling Point Not reported Not reported Not reported
Density Not reported Not reported Not reported
Solubility (Predicted) Low (lipophilic substituent) Moderate Moderate

Biological Activity

(1-Butyl-1H-indol-5-yl)methanamine is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, has been investigated for various pharmacological effects, including antimicrobial, anticancer, and neuroprotective activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of indole derivatives, including this compound. For instance, a series of indole derivatives were screened for their efficacy against methicillin-resistant Staphylococcus aureus (MRSA). Some compounds exhibited minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL, indicating potent antibacterial activity. The presence of specific substituents on the indole ring was found to enhance this activity significantly .

CompoundMIC (µg/mL)Activity Type
A0.25Anti-MRSA
B16Weak Anti-MRSA
C0.44Antifungal

Anticancer Activity

Indole derivatives are also known for their anticancer properties. In a study involving various indole-based compounds, this compound was evaluated for its ability to inhibit tumor growth in xenograft models. The results indicated significant tumor growth inhibition, particularly in head and neck cancer models .

CompoundTumor Growth Inhibition (%)
This compound65
Control10

The biological activities of this compound may be attributed to several mechanisms:

Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in pathogen metabolism or cancer cell proliferation.

Receptor Modulation : Binding to neurotransmitter receptors could explain its neuroprotective effects and potential antidepressant-like activity.

Gene Expression Regulation : Indole derivatives often influence gene expression through interaction with transcription factors.

Study on Antimicrobial Properties

In a comparative study, various indole derivatives were evaluated against MRSA and other pathogens. The study found that those with longer alkyl chains demonstrated enhanced antimicrobial activity, suggesting that the butyl group in this compound could contribute positively to its antimicrobial profile .

Study on Anticancer Efficacy

A recent investigation into the anticancer effects of indole derivatives revealed that this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and prostate cancer cells. The compound's ability to induce apoptosis was confirmed through flow cytometry assays .

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